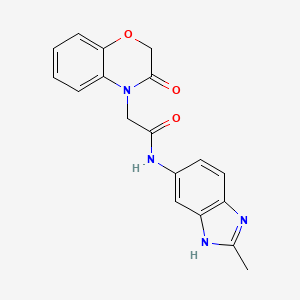![molecular formula C17H18ClNO2S B4711443 N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4711443.png)
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
概要
説明
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with a 4-chlorobenzyl group and a 2-methoxyethylsulfanyl substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzylamine and 2-[(2-methoxyethyl)sulfanyl]benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chlorobenzylamine and the carboxylic acid group of 2-[(2-methoxyethyl)sulfanyl]benzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic agent for the treatment of diseases, particularly those involving the central nervous system.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the 4-chlorobenzyl and 2-methoxyethylsulfanyl groups may enhance binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both the 4-chlorobenzyl and 2-methoxyethylsulfanyl groups in this compound may confer unique chemical and biological properties, such as enhanced binding affinity, selectivity, and stability, compared to similar compounds.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-5-3-2-4-15(16)17(20)19-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZVKSEJHMBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)

![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4711388.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4711390.png)
![9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole](/img/structure/B4711397.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~5~-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711419.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)


![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)

